molecular formula C12H12N2O4 B2643144 3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid CAS No. 2179-05-7

3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid

Cat. No.: B2643144
CAS No.: 2179-05-7
M. Wt: 248.238
InChI Key: DLATUVFNWPJQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol . This compound is characterized by its imidazolidinone core, which is substituted with a phenyl group and a propanoic acid moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Preparation Methods

The synthesis of 3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid typically involves the following steps:

Chemical Reactions Analysis

3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone core can interact with enzymes and receptors, modulating their activity. The phenyl group and propanoic acid moiety contribute to its binding affinity and specificity .

Comparison with Similar Compounds

3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid can be compared with other imidazolidinone derivatives, such as:

Properties

IUPAC Name

3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLATUVFNWPJQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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